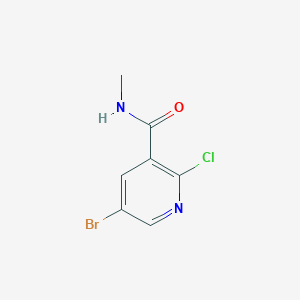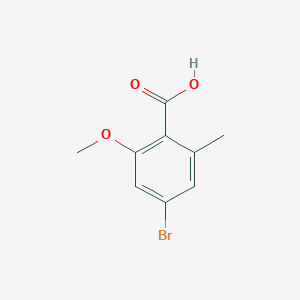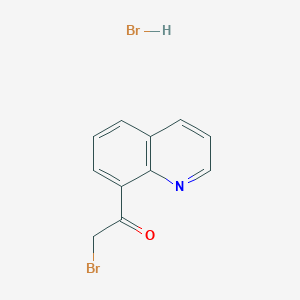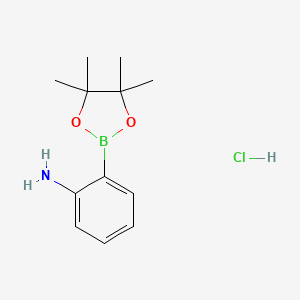
N-(cyclopropylsulfonyl)glycine
Descripción general
Descripción
Glycine is the smallest and simplest amino acid, making it a fundamental building block of proteins . It’s known to exist in its zwitterionic form in crystalline states and in neutral aqueous solution .
Synthesis Analysis
The synthesis of glycine derivatives has been studied in the context of polymerization reactions . For instance, N-aryl glycine-based initiators have been synthesized and their ability to trigger thermal- or light-induced polymerizations has been investigated .Molecular Structure Analysis
The molecular structure of glycine and its derivatives can be analyzed using various techniques such as high-performance liquid chromatography (HPLC) and electron paramagnetic resonance .Chemical Reactions Analysis
Glycine and its derivatives can participate in various chemical reactions. For instance, N-aryl glycine-based initiators can trigger thermal- or light-induced polymerizations .Physical And Chemical Properties Analysis
The physical and chemical properties of glycine and its derivatives can be influenced by factors such as pH and the presence of other substances .Aplicaciones Científicas De Investigación
Protein Stability and Degradation
“N-(cyclopropylsulfonyl)glycine” plays a role in the N-degron pathway , which is a protein degradation pathway that relates to the stability of proteins based on their N-terminal residue. This compound can act as a degron, a motif that signals for the degradation of a protein. It’s particularly important in the quality control of protein N-myristoylation and may be involved in the degradation of caspase cleavage products during apoptosis .
Nonlinear Optical (NLO) Applications
The compound has been studied for its potential in nonlinear optical applications due to its good thermal stability and ability to influence optical properties such as band gap, refractive index, extinction coefficient, and electrical susceptibility. These properties are crucial for materials used in NLO applications, which are integral to the development of new photonic technologies .
Peptoid Synthesis
“N-(cyclopropylsulfonyl)glycine” is relevant in the synthesis of peptoids , which are oligomeric synthetic polymers. These polymers are valuable in biosciences for exploring secondary structures and drug design due to their stability and functional versatility .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(cyclopropylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-6-11(9,10)4-1-2-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMNIIUWFRENLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylsulfonyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1519763.png)


![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)

![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)
![Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1519776.png)


![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)

